molecular formula C17H18N4O2 B2389694 (E)-3-cyclopropyl-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide CAS No. 306302-44-3

(E)-3-cyclopropyl-N'-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2389694
CAS No.: 306302-44-3
M. Wt: 310.357
InChI Key: DVWGLZJNNAOXSJ-SRFURKKRSA-N
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Description

(E)-3-cyclopropyl-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, a methoxyphenyl group, and a pyrazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-cyclopropyl-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.

    Introduction of the cyclopropyl group: This step involves the cyclopropanation of an appropriate intermediate.

    Formation of the allylidene group: This can be done through a condensation reaction with an aldehyde or ketone.

    Introduction of the methoxyphenyl group: This step involves the reaction of the intermediate with 2-methoxyphenyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-cyclopropyl-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may result in alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-cyclopropyl-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of its structural components on biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into its potential biological activity.

Medicine

In medicine, (E)-3-cyclopropyl-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide may have potential as a therapeutic agent. Its unique structure could be explored for activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-3-cyclopropyl-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-cyclopropyl-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide
  • (E)-3-cyclopropyl-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide
  • (E)-3-cyclopropyl-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

What sets (E)-3-cyclopropyl-N’-((E)-3-(2-methoxyphenyl)allylidene)-1H-pyrazole-5-carbohydrazide apart from similar compounds is its unique combination of functional groups The presence of the cyclopropyl group, methoxyphenyl group, and pyrazole ring in a single molecule provides a distinct set of chemical and biological properties

Properties

IUPAC Name

5-cyclopropyl-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-23-16-7-3-2-5-13(16)6-4-10-18-21-17(22)15-11-14(19-20-15)12-8-9-12/h2-7,10-12H,8-9H2,1H3,(H,19,20)(H,21,22)/b6-4+,18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWGLZJNNAOXSJ-SRFURKKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)C2=NNC(=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=NNC(=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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